![molecular formula C5H4ClN5 B8786869 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and an amine group in the structure makes this compound a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyridazine with hydrazine hydrate, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazolopyridazines can be formed.
Oxidation Products: Oxidized derivatives such as triazolopyridazine oxides.
Reduction Products: Reduced derivatives such as triazolopyridazine amines.
Wissenschaftliche Forschungsanwendungen
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of functional materials such as organic semiconductors and fluorescent probes.
Wirkmechanismus
The mechanism of action of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro[1,2,4]triazolo[4,3-a]pyrazine
- 3-Chloro[1,2,4]triazolo[4,3-c]pyridazine
- 3-Chloro[1,2,4]triazolo[4,3-d]pyridazine
Uniqueness
Compared to similar compounds, 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has unique structural features that confer specific biological activities. The position of the chloro and amine groups in the triazolopyridazine ring system allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C5H4ClN5 |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H,(H2,7,10) |
InChI-Schlüssel |
KWMFPVNWGPVXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2N=C1N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
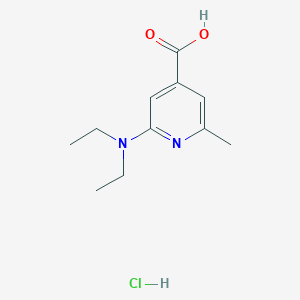
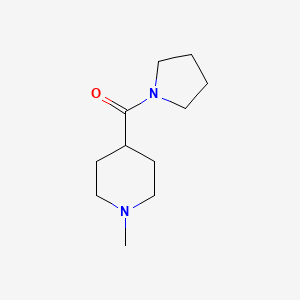
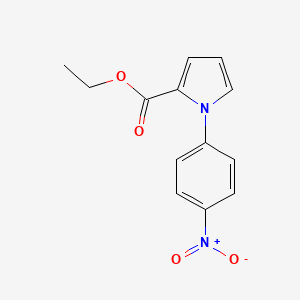


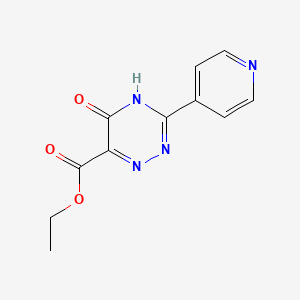
![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)

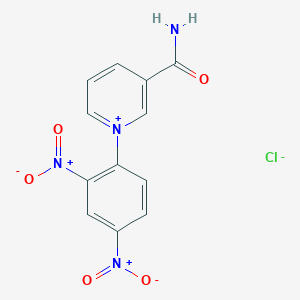
![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)




